(E)-Ethyl 2-Cyano-5-methyl-2-hexenoate
CAS No.:
Cat. No.: VC15741348
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15NO2 |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | ethyl (E)-2-cyano-5-methylhex-2-enoate |
| Standard InChI | InChI=1S/C10H15NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h6,8H,4-5H2,1-3H3/b9-6+ |
| Standard InChI Key | VEQUSGGIJCPPNE-RMKNXTFCSA-N |
| Isomeric SMILES | CCOC(=O)/C(=C/CC(C)C)/C#N |
| Canonical SMILES | CCOC(=O)C(=CCC(C)C)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl (E)-2-cyano-5-methylhex-2-enoate, reflects its stereochemistry and functional group arrangement. The (E)-configuration denotes the trans spatial relationship between the cyano group (-C≡N) and the ethyl ester moiety (-COOCH₂CH₃) across the double bond . Key structural features include:
Molecular Formula: C₁₀H₁₅NO₂
Molecular Weight: 181.23 g/mol
SMILES Notation: CCOC(=O)/C(=C/CC(C)C)/C#N
The conjugated π-system between the double bond and electron-withdrawing groups (cyano and ester) creates a polarized structure that facilitates nucleophilic additions and cycloadditions .
Spectroscopic Properties
Nuclear magnetic resonance (NMR) data for structurally analogous compounds reveal characteristic signals:
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¹H NMR: A singlet at δ 3.89 ppm (3H) corresponds to the methyl ester’s methoxy group in the methyl homolog, while the ethyl ester variant shows triplet signals near δ 1.25 ppm (CH₃CH₂) and δ 4.12 ppm (OCH₂) .
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¹³C NMR: The cyano carbon resonates at δ 115–120 ppm, and the ester carbonyl appears at δ 165–170 ppm .
These spectral signatures aid in purity verification during synthetic workflows .
Synthesis and Manufacturing
Knoevenagel Condensation
The primary synthetic route involves a Knoevenagel condensation between isovaleraldehyde (3-methylbutanal) and ethyl cyanoacetate. A representative protocol includes:
Reagents:
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Isovaleraldehyde (1 mol)
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Ethyl cyanoacetate (1 mol)
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Ammonium acetate (catalyst)
Procedure:
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Dissolve isovaleraldehyde in dry benzene at 0°C.
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Add ethyl cyanoacetate, ammonium acetate, and acetic acid.
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Stir for 1 hour at 0°C, then warm to room temperature.
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Remove solvents under reduced pressure and purify via distillation .
Yield: 60% (reported for methyl ester analog) .
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Catalyst Loading | 10 wt% NH₄OAc |
| Solvent System | Benzene/Acetic Acid |
This method’s efficiency stems from the ammonium acetate catalyst, which facilitates imine intermediate formation, accelerating dehydration .
Industrial-Scale Considerations
Large-scale production requires modifications:
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Solvent Replacement: Benzene is often substituted with toluene or ethyl acetate due to toxicity concerns .
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Catalyst Optimization: Zeolites or silica-supported amines improve recyclability .
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Distillation Parameters: Vacuum distillation (10 mmHg) at 110–120°C isolates the product .
Physicochemical Properties
Thermal and Solubility Data
(E)-Ethyl 2-cyano-5-methyl-2-hexenoate is a colorless liquid at room temperature with the following properties:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 110–120°C (10 mmHg) | |
| Density | 1.02–1.05 g/cm³ | |
| Refractive Index | 1.458–1.462 | |
| Solubility in H₂O | <0.1 g/L | |
| Solubility in EtOH | Miscible |
The low water solubility necessitates organic solvents (e.g., ethyl acetate, dichloromethane) for laboratory handling .
Stability Profile
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Thermal Stability: Decomposes above 200°C, releasing CO₂ and HCN vapors .
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Light Sensitivity: Prolonged UV exposure induces cis-trans isomerization, requiring amber glass storage .
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Hydrolytic Sensitivity: Susceptible to base-catalyzed ester hydrolysis, yielding the corresponding carboxylic acid .
Applications in Organic Synthesis
Michael Addition Substrate
The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example:
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Amine Addition: Reacting with benzylamine produces γ-amino esters, precursors to β-lactam antibiotics .
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Thiol Conjugation: Thiophenol additions yield sulfanyl derivatives for polymer crosslinking .
Cycloaddition Reactions
The electron-deficient double bond participates in [4+2] Diels-Alder reactions. With cyclopentadiene, it forms bicyclic adducts used in natural product synthesis .
Pharmaceutical Intermediates
This compound serves as a building block for:
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Pregabalin Analogs: Structural modifications yield γ-aminobutyric acid (GABA) analogs with anticonvulsant activity .
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Antiviral Agents: Cyano groups enhance binding to viral protease active sites .
Analytical Characterization Methods
Chromatographic Techniques
Spectroscopic Analysis
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